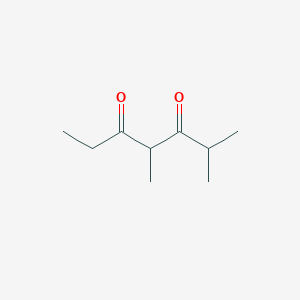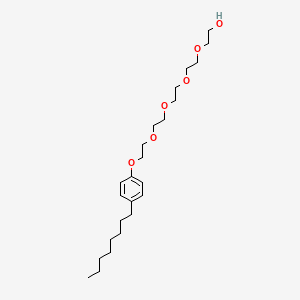
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- is a chemical compound with a complex structure that includes multiple ether linkages and a phenoxy group substituted with an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- typically involves the reaction of tetraethylene glycol with 4-octylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the etherification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced under specific conditions to form phenol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce phenol derivatives.
Scientific Research Applications
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- involves its interaction with molecular targets through its ether linkages and phenoxy group. These interactions can affect various biochemical pathways, including those involved in cell membrane dynamics and protein interactions. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Lacks the phenoxy group and octyl chain, resulting in different properties and applications.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, making it suitable for click chemistry applications.
3,6,9,12-Tetraoxahexadecan-1-ol: Similar structure but with a different chain length, affecting its physical and chemical properties.
Uniqueness
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- is unique due to its combination of ether linkages and a phenoxy group with an octyl chain. This structure imparts specific amphiphilic properties, making it suitable for applications in surfactant chemistry, drug delivery, and material science.
Properties
CAS No. |
51437-93-5 |
|---|---|
Molecular Formula |
C24H42O6 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H42O6/c1-2-3-4-5-6-7-8-23-9-11-24(12-10-23)30-22-21-29-20-19-28-18-17-27-16-15-26-14-13-25/h9-12,25H,2-8,13-22H2,1H3 |
InChI Key |
VEBJYBIQIYFEFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


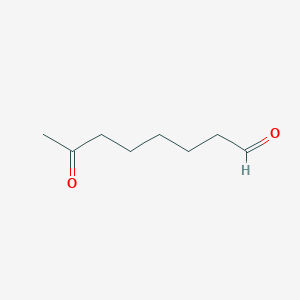
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
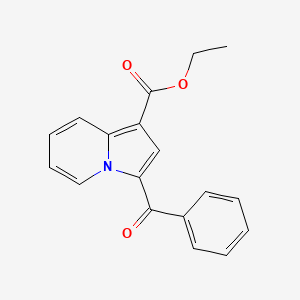
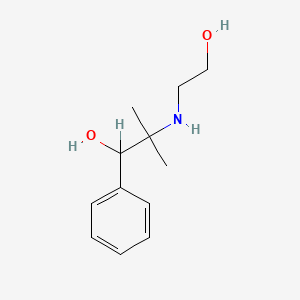
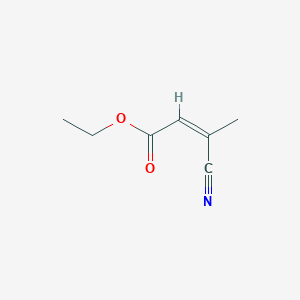

![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
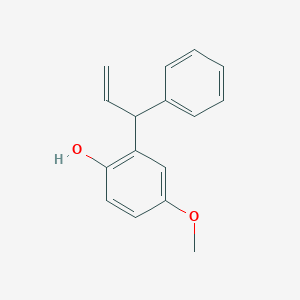
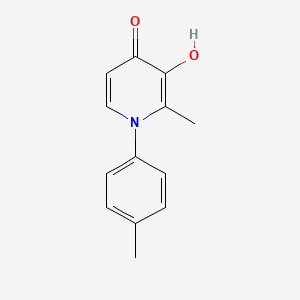
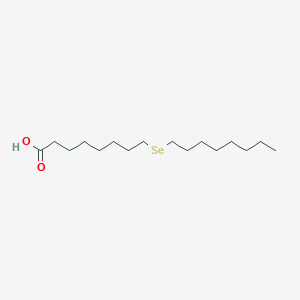
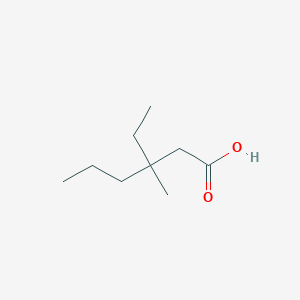
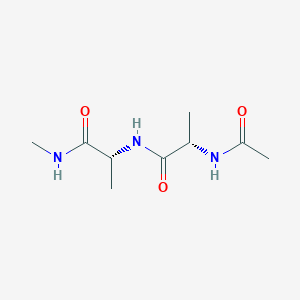
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
